4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound that belongs to the class of benzamides and pyrimidines It is characterized by the presence of a chloro group attached to the benzamide moiety and a methylpyrimidinyl group attached to the nitrogen atom of the benzamide
Scientific Research Applications
4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Safety and Hazards
Based on the safety information for 6-chloro-N-methylpyrimidin-4-amine, it appears that this compound may pose certain hazards. It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3, indicating potential toxicity if ingested, skin and eye irritation, skin sensitization, and specific target organ toxicity following single exposure .
Future Directions
The future research directions for “4-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by other pyrimidine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could also be valuable.
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide are currently unknown. This compound is a derivative of pyrimidine, which is a key structural component of various important biological molecules . Pyrimidine derivatives have been reported to exhibit a variety of biological activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Pyrimidine derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer effects .
Result of Action
Pyrimidine derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce significant molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 6-methylpyrimidin-4-ylmethanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the benzamide moiety.
4-chloro-N-methylbenzamide: Similar structure but lacks the pyrimidinyl group.
6-chloro-N-methylpyrimidin-4-amine: Similar pyrimidine structure but different substitution pattern.
Uniqueness
4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is unique due to the combination of the benzamide and pyrimidine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-6-12(17-8-16-9)7-15-13(18)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQWEKPSMXLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.